Dipropyl (4-methylphenyl)phosphonate
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Overview
Description
Dipropyl (4-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-methylphenyl ring and two propyl groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl (4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of triethyl phosphite with 4-methylbenzyl chloride under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropyl (4-methylphenyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dipropyl (4-methylphenyl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropyl (4-methylphenyl)phosphonate include other phosphonates such as:
- Dimethyl (4-methylphenyl)phosphonate
- Diethyl (4-methylphenyl)phosphonate
- Diphenyl (4-methylphenyl)phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of propyl groups and the 4-methylphenyl ring, which can influence its reactivity, solubility, and biological activity. This unique structure can make it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
20677-09-2 |
---|---|
Molecular Formula |
C13H21O3P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1-dipropoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-4-10-15-17(14,16-11-5-2)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
LJGRIPLOUGZFQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C1=CC=C(C=C1)C)OCCC |
Origin of Product |
United States |
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